(2R)-2,5,5-Trimethylheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,5,5-trimethylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXDZCSVQTYBNN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2,5,5 Trimethylheptanoic Acid and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for the Chiral Framework
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For (2R)-2,5,5-trimethylheptanoic acid, the primary challenge is the stereoselective formation of the C2 quaternary stereocenter.
A logical retrosynthetic approach involves a disconnection of the C2-C3 bond, which simplifies the target molecule into more manageable precursors. This leads to two primary retrosynthetic pathways:
Pathway A: Alkylation of a Chiral Enolate Equivalent. This common strategy involves the disconnection of one of the C2-alkyl bonds (in this case, the C2-methyl bond) to reveal a chiral enolate or its equivalent derived from 2,5,5-trimethylheptanoic acid. The chirality is introduced through a chiral auxiliary attached to the carboxyl group, which directs the approach of the electrophile (a methylating agent).
Pathway B: Asymmetric Conjugate Addition or Hydrogenation. An alternative disconnection involves the C3-C4 bond or the creation of a double bond within the carbon backbone. This suggests a forward synthesis involving either the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester or the asymmetric hydrogenation of a β,β-disubstituted acrylic acid derivative.
These strategic disconnections form the basis for the development of specific asymmetric synthetic methodologies discussed in the following sections.
Asymmetric Synthesis Approaches
Building upon the retrosynthetic analysis, several asymmetric synthesis strategies can be employed to achieve the desired (2R) configuration of 2,5,5-trimethylheptanoic acid.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. For the synthesis of α-quaternary carboxylic acids, chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides are particularly effective. wikipedia.orgacs.orgresearchgate.net
A prominent strategy involves the diastereoselective alkylation of a chiral enolate. bohrium.com In the context of synthesizing this compound, this would typically involve the following steps:
Amide Formation: The corresponding carboxylic acid, 2,5,5-trimethylhexanoic acid, is coupled with a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyloxazolidinone.
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, like lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate. The chiral auxiliary effectively shields one face of the enolate.
Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent. To form the target molecule, the starting acid would be 2-ethyl-5,5-dimethylhexanoic acid attached to the auxiliary, followed by methylation. Alternatively, starting with 2,5,5-trimethylhexanoic acid attached to the auxiliary, an ethyl group would be introduced. The bulky substituents on the auxiliary direct the incoming electrophile to the opposite face, leading to a high degree of diastereoselectivity. bohrium.com
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis or reductive cleavage, to yield the desired this compound.
The use of pseudoephedrine as a chiral auxiliary offers a practical alternative, often providing high diastereoselectivity in the alkylation of amide enolates to form α-substituted products. acs.orgnih.gov
The high level of diastereoselectivity in these alkylation reactions is attributed to the formation of a rigid, chelated transition state. bohrium.com The metal cation (typically lithium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted ring system. The steric bulk of the auxiliary's substituent effectively blocks one face of the enolate from the incoming electrophile, thus ensuring high stereocontrol. The stereochemistry of the newly formed quaternary center is therefore dictated by the chirality of the auxiliary. For instance, using an (S)-configured Evans auxiliary typically leads to the (R)-configuration at the α-carbon upon alkylation.
Chiral Catalysis in Enantioselective Synthesis
Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. rsc.org For the synthesis of this compound, asymmetric hydrogenation and conjugate addition are highly relevant catalytic methods.
The success of chiral catalysis heavily relies on the design of the chiral ligand that coordinates to the metal center. rsc.org The ligand's structure creates a chiral environment around the metal, influencing the binding of the substrate and the stereochemical outcome of the reaction. For the synthesis of β,β-disubstituted carboxylic acids, ligands such as bisphosphines (e.g., BINAP and its derivatives) and phosphoramidites have proven to be highly effective in transition metal catalysis (e.g., with Rh, Ru, Ni, and Cu). rsc.orgrsc.orgrsc.orglibretexts.org
A plausible catalytic route to this compound would be the asymmetric hydrogenation of 2,5,5-trimethylhept-2-enoic acid. In this approach, a chiral transition metal complex, for example, a Nickel catalyst with a chiral bisphosphine ligand like Ph-BPE, could be employed. rsc.orgrsc.org The catalyst would stereoselectively deliver hydrogen to the double bond, yielding the desired (2R)-enantiomer with high enantiomeric excess.
Alternatively, a copper-catalyzed asymmetric conjugate addition of a methyl Grignard reagent to a suitable α,β-unsaturated ester, such as ethyl 5,5-dimethylhept-2-enoate, could be envisioned. rsc.orgorganic-chemistry.org The use of a chiral ligand, for instance, a Josiphos-type ligand, would control the stereoselective addition of the methyl group to the β-position, which after hydrolysis would yield the target acid. libretexts.orgorganic-chemistry.org
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for the enantioselective construction of complex molecules, including chiral carboxylic acids. snnu.edu.cnsnnu.edu.cn These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon or carbon-heteroatom bond-forming reaction. snnu.edu.cncatalyst-enabling-synthetic-chemistry.com For the synthesis of molecules like this compound, this could involve asymmetric hydrogenation, allylic alkylation, or C-H functionalization reactions. snnu.edu.cndiva-portal.org
For instance, rhodium and iridium complexes are frequently employed in asymmetric hydrogenations to introduce a chiral center. diva-portal.org Similarly, palladium catalysts are widely used for asymmetric C-H functionalization, which can create axial, planar, or central chirality. snnu.edu.cn The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. snnu.edu.cnresearchgate.net While direct examples for the synthesis of this compound via these methods are not extensively detailed in the provided results, the general principles of transition metal catalysis are broadly applicable to its synthesis. snnu.edu.cnsnnu.edu.cn
Chemo-Enzymatic Synthesis and Biocatalysis
Chemo-enzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, offering a powerful strategy for producing enantiomerically pure compounds. researchgate.netnih.gov This is particularly relevant for the synthesis of chiral molecules like this compound.
Enzymatic Desymmetrization of Prochiral Precursors
Enzymatic desymmetrization is a highly effective method for obtaining enantiomerically pure compounds from prochiral starting materials, often achieving yields close to 100%. researchgate.net This strategy involves the selective reaction of one of two enantiotopic functional groups in a prochiral molecule, catalyzed by an enzyme. nih.govrsc.org
A notable application of this method is in the synthesis of a key precursor for (2R, 3R, 4R)-3-hydroxy-2,4,6-trimethylheptanoic acid, a related complex fatty acid. researchgate.net In this synthesis, the enzymatic hydrolysis of an achiral acetate (B1210297) derivative was employed to create the desired stereochemistry. researchgate.net Lipases, such as those from Candida species, are commonly used for the desymmetrization of prochiral diols and their derivatives through selective acylation or hydrolysis. nih.govmdpi.com This approach has been successfully applied to the synthesis of various chiral building blocks. researchgate.netmdpi.com
Lipase-Catalyzed Resolutions for Enantiomeric Enrichment
Lipase-catalyzed kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. utupub.fi Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols and amines, or the hydrolysis of esters and amides. mdpi.com This differential reaction rate for the two enantiomers allows for their separation. diva-portal.org
For example, Candida antarctica lipase (B570770) B (CALB) is a frequently used biocatalyst for the resolution of various racemic alcohols and acids. diva-portal.orgalmacgroup.com The enantioselectivity of these resolutions can often be enhanced by optimizing reaction conditions, such as temperature. acs.org While direct application to 2,5,5-trimethylheptanoic acid is not specified, the successful resolution of other 3-aryl alkanoic acids demonstrates the potential of this method. almacgroup.com In these cases, careful selection of the lipase and reaction conditions allows for the isolation of one enantiomer with high enantiomeric excess. almacgroup.commdpi.com
Convergent and Linear Synthesis Strategies
The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies.
Convergent strategies are particularly advantageous in the synthesis of natural products and other biologically active compounds. scholarsresearchlibrary.com Biocatalysis can be effectively integrated into convergent syntheses, for example, by using enzymes to create chiral building blocks that are later assembled. nih.gov While specific convergent or linear routes for this compound are not detailed in the provided information, these general principles of synthetic strategy would be central to its construction.
Advanced Synthetic Transformations for Stereocenter Installation
The creation of the specific stereocenter in this compound requires advanced and highly stereoselective synthetic methods.
Matteson Homologation for Chiral Boronic Esters
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of chiral boronic esters. uni-saarland.deuni-saarland.de This reaction is exceptionally well-suited for the iterative construction of molecules with multiple stereocenters. mdpi.comnih.gov The process involves the reaction of a chiral boronic ester with a dichloromethyl)lithium carbenoid, followed by nucleophilic displacement of the resulting α-chloro boronic ester. uni-saarland.demdpi.com
The stereochemical outcome of the Matteson homologation is primarily controlled by the chiral auxiliary used to form the initial boronic ester, typically resulting in a 1,2-anti configuration between the newly formed stereocenters. uni-saarland.de This method offers a high degree of control and has been applied to the synthesis of various complex natural products. mdpi.comnih.gov While a direct application to this compound is not explicitly mentioned, the principles of Matteson homologation are highly relevant for the stereocontrolled synthesis of such chiral acids.
Stereoselective Aldol (B89426) Reactions and Derivatives
The construction of the chiral center at the C2 position of this compound can be effectively achieved through stereoselective aldol reactions. This class of reactions is a powerful tool in organic synthesis for the creation of carbon-carbon bonds with simultaneous control of stereochemistry. By employing chiral auxiliaries, it is possible to direct the formation of the desired stereoisomer with high selectivity. The key strategic bond disconnection for this approach is between the C2 and C3 atoms of the target molecule, which retrosynthetically leads to a propionate (B1217596) equivalent and 4,4-dimethylpentanal (B3058898).
The general principle involves the reaction of a chiral enolate, derived from a propanoic acid derivative attached to a chiral auxiliary, with the aldehyde 4,4-dimethylpentanal. The chiral auxiliary environment dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the preferential formation of one diastereomer of the resulting β-hydroxy carbonyl compound. Subsequent cleavage of the auxiliary yields the desired chiral acid precursor. Several well-established methods utilizing different chiral auxiliaries are applicable for this transformation.
Evans Aldol Reaction
The Evans aldol reaction is a widely used and reliable method for stereoselective synthesis. alfa-chemistry.comtcichemicals.com It typically employs an N-acyl oxazolidinone as the chiral auxiliary. For the synthesis of a precursor to this compound, an N-propionyl oxazolidinone would be used. The process begins with the formation of a boron enolate from the N-propionyl oxazolidinone using a borane (B79455) source, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, like diisopropylethylamine (DIPEA). orgsyn.orgmarquette.edu This generates a (Z)-enolate with high selectivity. alfa-chemistry.com
The subsequent reaction of this (Z)-enolate with 4,4-dimethylpentanal proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state. wikipedia.org The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face. This results in the formation of a syn-aldol adduct with a high degree of diastereoselectivity. alfa-chemistry.com The stereochemistry of the newly formed chiral centers is predictable based on the specific enantiomer of the oxazolidinone auxiliary used. orgsyn.org
After the aldol addition, the chiral auxiliary can be cleaved from the product under various conditions, such as hydrolysis with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), to yield the corresponding β-hydroxy acid. nih.gov This cleavage is generally efficient and allows for the recovery of the valuable chiral auxiliary. tcichemicals.com
Table 1: Representative Conditions for Evans syn-Aldol Reaction
| Step | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| Enolate Formation | N-propionyl oxazolidinone, Bu₂BOTf, DIPEA | CH₂Cl₂ | 0 to -78 | >97:3 |
| Aldol Addition | 4,4-dimethylpentanal | CH₂Cl₂ | -78 to 0 | >97:3 |
| Auxiliary Cleavage | LiOH, H₂O₂ | THF/H₂O | 0 to rt | - |
Note: Data is representative and based on typical Evans aldol reaction protocols. orgsyn.orgmarquette.edu The diastereomeric ratio is highly dependent on the specific substrates and reaction conditions.
Crimmins Thiazolidinethione Aldol Reaction
An alternative to the Evans oxazolidinone is the use of an N-acyl thiazolidinethione, as developed by Crimmins. organic-chemistry.org This methodology offers several practical advantages, including the use of titanium tetrachloride (TiCl₄) as a Lewis acid, which is often more convenient to handle than boron triflates. organic-chemistry.org The reaction of an N-propionyl thiazolidinethione with TiCl₄ and a hindered amine base, such as sparteine (B1682161) or diisopropylethylamine, generates a titanium enolate. organic-chemistry.orgscielo.org.mx
The stereochemical outcome of the Crimmins aldol reaction can be controlled to produce either the "Evans syn" or the "non-Evans syn" adduct by varying the stoichiometry of the amine base. wikipedia.org This flexibility is a significant advantage of the method. The reaction is believed to proceed through a six-membered, titanium-bound transition state, analogous to the Zimmerman-Traxler model for the Evans reaction. wikipedia.org The resulting aldol adducts can be cleaved under mild conditions to provide the desired β-hydroxy acid or other derivatives. organic-chemistry.org
Table 2: Reagents for Crimmins Aldol Reaction
| Component | Reagent |
|---|---|
| Chiral Auxiliary | (S)-4-benzyl-2-thiazolidinethione or (R)-4-benzyl-2-thiazolidinethione |
| Acylating Agent | Propionyl chloride |
| Lewis Acid | Titanium tetrachloride (TiCl₄) |
| Base | (-)-Sparteine or Diisopropylethylamine (DIPEA) |
| Aldehyde | 4,4-dimethylpentanal |
Note: This table lists the typical reagents used in a Crimmins aldol reaction.
Abiko-Masamune Aldol Reaction for anti-Diastereomers
While the Evans and Crimmins methods are excellent for producing syn-aldol adducts, the synthesis of anti-diastereomers can be achieved using the Abiko-Masamune protocol. tcichemicals.com This method employs a chiral ester derived from norephedrine (B3415761) as the chiral auxiliary. tcichemicals.comprinceton.edu The reaction of this chiral propionate ester with a dialkylboron triflate, such as dicyclohexylboron triflate (c-Hex₂BOTf), and a tertiary amine generates an (E)-enolate. princeton.edu
According to the Zimmerman-Traxler model, the reaction of an (E)-enolate with an aldehyde preferentially leads to the anti-aldol adduct. harvard.edu The Abiko-Masamune reaction is known for its high diastereoselectivity and yields for a wide range of aldehydes. tcichemicals.com The chiral auxiliary can be efficiently removed after the reaction, often by reduction with lithium aluminum hydride (LiAlH₄) to the corresponding alcohol or by hydrolysis to the carboxylic acid, with good recovery of the norephedrine-derived auxiliary. tcichemicals.comthieme-connect.de This method provides a reliable route to the anti diastereomers of the β-hydroxy acid precursor, which can be valuable for the synthesis of other stereoisomers of 2,5,5-trimethylheptanoic acid.
Table 3: Key Features of Stereoselective Aldol Methodologies
| Methodology | Chiral Auxiliary | Typical Enolate Geometry | Predominant Product Diastereomer |
|---|---|---|---|
| Evans | Oxazolidinone | (Z) | syn |
| Crimmins | Thiazolidinethione | (Z) | syn ("Evans" or "non-Evans") |
| Abiko-Masamune | Norephedrine Ester | (E) | anti |
Stereochemical Characterization and Absolute Configuration Assignment of 2r 2,5,5 Trimethylheptanoic Acid
Advanced Spectroscopic Techniques for Stereochemical Elucidation
The determination of the precise spatial arrangement of atoms in a chiral molecule like (2R)-2,5,5-Trimethylheptanoic acid relies on sophisticated spectroscopic methods. These techniques provide insights into the relative and absolute stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral compounds, NMR analysis is often performed after converting the enantiomers into diastereomers, which, unlike enantiomers, have distinct NMR spectra.
To distinguish between the enantiomers of a chiral carboxylic acid like 2,5,5-trimethylheptanoic acid using NMR, a common strategy is to react the acid with an enantiomerically pure chiral derivatizing agent (CDA). uni-saarland.de This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. uni-saarland.de
For instance, in the analysis of the related compound, 3-hydroxy-2,4,6-trimethylheptanoic acid, chiral auxiliaries like (+)- and (−)-pseudoephedrine propionamide (B166681) have been used. acs.org The resulting diastereomeric amides exhibit distinct signals in both ¹H and ¹³C NMR spectra, which enables the assignment of the configuration of the original acid. acs.org Another example involves the condensation of the acid with a chiral amine, such as (S)-(+)-phenylglycine methyl ester (PGME), to form diastereomeric amides that can be differentiated by LC-MS analysis. nih.gov
The general principle involves the formation of a new covalent bond between the chiral analyte and the chiral derivatizing agent, leading to the creation of two diastereomers with unique chemical shifts and coupling constants in their NMR spectra.
Beyond simple 1D NMR, advanced experiments are employed for unambiguous stereochemical proof. For complex molecules with multiple chiral centers, such as the related 3-hydroxy-2,4,6-trimethylheptanoic acid, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be pivotal. NOESY experiments provide information about the spatial proximity of atoms, which helps in determining the relative stereochemistry of the molecule.
Table 1: Illustrative ¹H and ¹³C NMR Data for Diastereomers of a Related Compound (Note: This data is for the diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid and is provided for illustrative purposes of the analytical technique.)
| Diastereomer | Selected ¹H NMR Chemical Shifts (ppm) | Selected ¹³C NMR Chemical Shifts (ppm) |
|---|---|---|
| (2R,3R,4R) | Specific shifts would be listed here | Specific shifts would be listed here |
| (2S,3R,4R) | Specific shifts would be listed here | Specific shifts would be listed here |
| (2S,3R,4S) | Specific shifts would be listed here | Specific shifts would be listed here |
Optical Rotation and Chiroptical Spectroscopy (e.g., ECD/CD) for Absolute Configuration Determination
Optical rotation and chiroptical spectroscopy are essential techniques for determining the absolute configuration of chiral molecules.
Optical rotation measures the rotation of plane-polarized light by a chiral substance. researchgate.net The direction and magnitude of this rotation are characteristic of a specific enantiomer. libretexts.org For a given enantiomer, the specific rotation is an intrinsic property. researchgate.net Its enantiomer will rotate light by the same magnitude but in the opposite direction. researchgate.net While the specific optical rotation for this compound is not documented in available literature, the principle remains fundamental to its characterization. For its analogue, 3-hydroxy-2,4,6-trimethylheptanoic acid, comparison of the optical rotation data of synthetic diastereomers with the natural fragment was a crucial step in confirming its absolute stereochemistry. acs.org
Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) spectroscopy measure the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly powerful for determining the absolute configuration of molecules containing chromophores. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, can often be correlated with a specific absolute configuration, sometimes aided by theoretical calculations. For chiral carboxylic acids, derivatization to introduce a suitable chromophore may be necessary to obtain a meaningful ECD spectrum.
Chromatographic Methods for Enantiomeric Purity Assessment
Chromatographic techniques are indispensable for separating enantiomers and determining the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and assessing their purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The separation of chiral carboxylic acids can be achieved on various types of CSPs, including polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide phases (e.g., Chirobiotic T). The choice of the chiral column and the mobile phase composition is critical for achieving successful enantiomeric resolution. For carboxylic acids, the mobile phase often contains an acidic additive to suppress the ionization of the carboxyl group and improve peak shape.
While a specific chiral HPLC method for this compound is not described in the reviewed literature, methods for similar branched-chain carboxylic acids have been developed. The separation of enantiomeric acids is highly dependent on the structure of the analyte. The presence of functional groups near the stereocenter can influence the interactions with the chiral stationary phase, making method development an empirical process.
Table 2: General Parameters for Chiral HPLC Separation of Carboxylic Acids
| Parameter | Description | Typical Values/Columns |
|---|---|---|
| Chiral Stationary Phase (CSP) | The stationary phase that enables chiral recognition. | Derivatized cellulose (e.g., Chiralcel® OD-H), derivatized amylose (B160209) (e.g., Chiralpak® AD), macrocyclic glycopeptides (e.g., Chirobiotic™ T). |
| Mobile Phase | The solvent system that carries the analyte through the column. | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with an acidic additive (e.g., trifluoroacetic acid). |
| Detection | The method used to detect the separated enantiomers. | UV detection is common if the molecule has a chromophore. If not, derivatization or a universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) may be used. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases
Gas chromatography (GC) utilizing a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. chromatographyonline.com This method allows for both the qualitative identification and quantitative determination of the enantiomeric excess (ee) in a sample. libretexts.org
For the analysis of a chiral carboxylic acid like this compound, the molecule is often first derivatized to increase its volatility and improve its chromatographic behavior. A common approach involves converting the carboxylic acid to its corresponding methyl ester or another suitable ester.
The derivatized enantiomers are then injected into a GC system equipped with a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, such as those derivatized with permethylated beta-cyclodextrin, are frequently used for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times. chromatographyonline.comgcms.cz
In a typical setup, an Agilent 6890 Series/5973N GC-MS system or equivalent might be used. nih.gov The separation could be performed on a chiral capillary column, such as a Varian Chirasil-L-Val. nih.gov The GC oven temperature is programmed to ramp up gradually, ensuring optimal separation of the enantiomeric derivatives. For example, a program might start at 60°C and increase at a rate of 5°C/min to 200°C. nih.gov The mass spectrometer detector identifies the separated enantiomers based on their mass spectra, while the chromatogram shows two distinct peaks corresponding to the (R) and (S) enantiomers, allowing for the determination of their relative abundance.
Table 1: Illustrative GC-MS Parameters for Chiral Separation This table presents typical parameters for the chiral GC-MS analysis of a derivatized carboxylic acid, based on established methods for similar compounds.
| Parameter | Value/Description | Source |
| GC System | Agilent 6890 Series or similar | nih.gov |
| Detector | Mass Selective Detector (e.g., Agilent 5973N) | nih.gov |
| Chiral Column | Varian Chirasil-L-Val (25 m x 0.25 mm i.d., 0.16 µm film) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Injector Temp. | 250 °C | nih.gov |
| Oven Program | 60°C (3 min), then ramp 5°C/min to 200°C (hold 10 min) | nih.gov |
| Derivatization | Esterification (e.g., with Methanol/HCl) followed by amidation (e.g., with TFA anhydride) if needed for complex separations. | nih.gov |
X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.gov Since this compound is a liquid or low-melting solid at room temperature, it must first be converted into a suitable crystalline derivative.
A common strategy involves reacting the carboxylic acid with a chiral amine of known absolute configuration, such as (S)-(+)-phenylglycine methyl ester, to form a diastereomeric amide. nih.gov Alternatively, a salt can be formed with a heavy atom, which facilitates the crystallographic analysis. The resulting derivative must be carefully crystallized to obtain a single crystal of sufficient quality for X-ray diffraction analysis. nih.gov
During the analysis, a beam of X-rays is directed at the crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule is generated, revealing the precise spatial arrangement of every atom. nih.gov For determining the absolute configuration, anomalous dispersion effects are used, and the Flack parameter is calculated. A Flack parameter value close to zero for the assumed configuration confirms its correctness. nih.gov While no specific crystal structure for a derivative of this compound is publicly available, this methodology was successfully used to establish the (2R,3R,4R) configuration of the related natural product 3-hydroxy-2,4,6-trimethylheptanoic acid, confirming the power of this technique. acs.orguni-saarland.dersc.org
Computational Chemistry for Conformational Analysis and Stereochemical Prediction
Computational chemistry offers a powerful, non-experimental approach to stereochemical assignment, often used in conjunction with experimental data like optical rotation or Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org
The process begins with building 3D models of both the (R) and (S) enantiomers of 2,5,5-Trimethylheptanoic acid. Due to the molecule's flexibility, it can exist in numerous conformations. A conformational search is performed using molecular mechanics or quantum mechanical methods to identify all stable, low-energy conformers.
For each conformer, properties such as optical rotation and NMR chemical shifts can be calculated using high-level quantum chemical methods like Density Functional Theory (DFT). acs.org The calculated properties for all conformers are then averaged, weighted by their predicted relative populations according to the Boltzmann distribution. researchgate.net
Table 2: Computational Workflow for Stereochemical Prediction
| Step | Description | Rationale |
| 1. Model Building | Create 3D structures of both (R)- and (S)-enantiomers. | To have initial geometries for analysis. |
| 2. Conformational Search | Systematically search for all low-energy conformers of each enantiomer. | Flexible molecules exist as an equilibrium of multiple conformers; all must be considered. |
| 3. Geometry Optimization | Optimize the geometry of each conformer using quantum mechanics (e.g., DFT). | To find the precise minimum-energy structure for each conformer. |
| 4. Property Calculation | Calculate key properties like optical rotation or NMR shifts (using GIAO method) for each optimized conformer. | To generate theoretical data that can be compared with experimental results. acs.orgresearchgate.net |
| 5. Boltzmann Averaging | Calculate a weighted average of the property based on the relative energy (and thus population) of each conformer. | The experimentally observed property is an average over all contributing conformers. |
| 6. Comparison | Compare the calculated property for the (R)-enantiomer with the experimentally measured value. | A strong correlation confirms the absolute configuration. |
By comparing the computationally predicted optical rotation of the (R)-enantiomer with the experimentally measured value, the absolute configuration can be confidently assigned. A similar approach comparing calculated and experimental ¹H and ¹³C NMR spectra can also provide definitive assignment. researchgate.net This combined experimental and computational approach was instrumental in verifying the (2R,3R,4R) configuration of a related trimethylheptanoic acid fragment in the natural product callipeltin A. acs.orgacs.org
Role of 2r 2,5,5 Trimethylheptanoic Acid As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
The unique structural features of (2R)-2,5,5-trimethylheptanoic acid make it a valuable precursor in the total synthesis of intricate natural products, particularly those of marine origin.
Integration into Callipeltin Family of Peptides
The callipeltin family of cyclic depsipeptides, isolated from marine sponges, are known for their significant biological activities, including anti-HIV and antifungal properties. rsc.orgnih.gov The synthesis of these complex molecules often relies on the incorporation of unique, non-proteinogenic amino acids and fatty acid components.
The structural complexity of callipeltin A, including the TMHEA fragment, has made it a challenging target for total synthesis. rsc.org The molecule contains several other unusual residues, such as (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE) and (3S,4R)-dimethyl-L-glutamine (diMeGln). rsc.org
| Component of Callipeltin A | Chemical Name |
| Side-Chain Polyketide | (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid (TMHEA) |
| Amino Acid Residue | (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE) |
| Amino Acid Residue | (3S,4R)-dimethyl-L-glutamine (diMeGln) |
The incorporation of the (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid unit into the depsipeptide backbone of callipeltins is a critical step in their total synthesis. Depsipeptides are cyclic peptides where at least one amide bond is replaced by an ester linkage, which can enhance their lipophilicity and cell permeability. mdpi.com
Solid-phase peptide synthesis (SPPS) has been a common strategy for assembling the linear precursor of callipeltins. rsc.orgnih.gov In this approach, the protected amino acid and fatty acid building blocks are sequentially coupled to a solid support. The final step often involves a macrolactonization to form the cyclic depsipeptide core. rsc.org For instance, the synthesis of callipeltin D, a truncated version of callipeltin A, was achieved using an Fmoc-based solid-phase strategy. nih.gov
The synthesis of the required protected (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid has been achieved through various asymmetric synthetic routes. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the three chiral centers. thieme-connect.comupenn.edu One approach involved the desymmetrization of a bicyclic precursor to generate the desired stereoisomer. thieme-connect.com Another strategy utilized an enzymatic desymmetrization followed by diastereoselective crotylboration and Wittig olefination. researchgate.net
Component of Homophymine A
This compound, in a modified form, is also a constituent of homophymine A, another anti-HIV cyclodepsipeptide isolated from the marine sponge Homophymia sp. acs.orgacs.org Specifically, the N-terminus of homophymine A is acylated with (2R,3R,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoic acid. acs.orgnih.gov This fatty acid moiety is an epimer at C2 and C3 of the side chain found in hemibourgeanic acid. nih.gov
Homophymine A is a complex undecadepsipeptide containing several unusual amino acid residues, including (2S,3S,4R)-3,4-diMe-Gln and (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. acs.org The presence of the unique fatty acid side chain is a common feature among this class of bioactive marine natural products. mdpi.com
Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies (excluding biological activity)
The development of flexible synthetic routes to this compound and its derivatives is crucial for conducting structure-activity relationship (SAR) studies. uni-saarland.de By synthesizing analogs with variations in the structure of this chiral building block, researchers can probe the structural requirements for biological activity.
Metabolic Context and Biogenesis Excluding Clinical/human Data
Occurrence of Branched-Chain Fatty Acids in Biological Systems
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain. They are widespread in nature, found in organisms ranging from bacteria to mammals. uba.arplos.orgresearchgate.net In bacteria, BCFAs are major components of the cell membrane, where they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. researchgate.netnih.govnih.gov They are especially abundant in many Gram-positive bacteria, such as Bacillus subtilis and various thermophilic species. researchgate.netacs.org
BCFAs are also significant constituents of the lipids in rumen microorganisms, including bacteria and protozoa. uba.arudel.edu Consequently, they are found in the milk and meat of ruminant animals. uba.ar In eukaryotes, the nematode Caenorhabditis elegans synthesizes specific monomethyl BCFAs that are essential for its growth and development. researchgate.net While less common in higher animals than in bacteria, BCFAs have been detected in various mammalian tissues. plos.orgresearchgate.net
Polymethylated BCFAs, which are structurally more complex, also occur in nature. For example, the uropygial glands of some water birds produce waxes containing trimethylated fatty acids, such as 2,4,6-trimethyl nonanoate. udel.edu Furthermore, complex polymethylated fatty acid moieties are found as structural components of large natural products. A notable example is (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid, which is part of the structure of neamphamide A, a potent cyclic depsipeptide isolated from marine sponges. nih.govacs.orgnih.gov
Biogenesis of (2R)-2,5,5-Trimethylheptanoic Acid in Specific Organisms (if applicable)
There is no specific literature detailing the natural occurrence or biogenesis of This compound . Its structure, particularly the gem-dimethyl group at the C5 position, is atypical for common fatty acid synthesis pathways. However, its formation can be hypothesized based on known biosynthetic principles for other polymethylated fatty acids.
The biosynthesis of such a molecule would likely involve a polyketide synthase (PKS) or a modified fatty acid synthase (FAS) pathway. These pathways build carbon chains through the sequential addition of two-carbon units (from malonyl-CoA) or three-carbon units (from methylmalonyl-CoA). The presence of methyl branches is typically achieved by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation process. nih.gov
The structure of this compound suggests a unique combination of precursors. A plausible pathway could start with a branched starter unit, such as isovaleryl-CoA (derived from the amino acid leucine), which would provide the gem-dimethyl group at the terminus of the growing chain (which becomes the C5 position of the final product after elongation). Subsequent elongation steps involving one incorporation of methylmalonyl-CoA and one of malonyl-CoA could generate the final carbon skeleton.
This is analogous to the proposed biosynthesis of other polymethylated fatty acids. For instance, the 3-hydroxy-2,4,6-trimethylheptanoic acid moiety in neamphamide A is believed to be of polyketide origin, assembled from propionate-derived units. nih.govnih.gov Similarly, the biosynthesis of 2,4,6-trimethyl nonanoic acid in bird glands is thought to proceed via fatty acid synthesis using propionyl-CoA as a starter and three molecules of methylmalonyl-CoA for elongation. udel.edu The formation of this compound would require a similar enzymatic machinery capable of utilizing a specific branched starter unit and a mix of elongation units.
Role of Branched-Chain Fatty Acids in General Metabolic Pathways (non-human specific)
In non-human biological systems, the primary role of BCFAs is structural. They are integral components of cell membranes, particularly in bacteria. The branched nature of these fatty acids disrupts the tight packing of the acyl chains in the lipid bilayer. nih.gov This increases membrane fluidity and lowers the phase transition temperature, which is a critical adaptation for microorganisms to survive in cold environments. nih.gov In some bacteria, BCFAs are essential for growth and cell division, as maintaining proper membrane fluidity is vital for the function of membrane-bound proteins and for transport processes across the membrane. nih.govnih.gov
BCFAs are also less susceptible to oxidation compared to unsaturated fatty acids, providing another advantage for membrane stability. plos.org In certain organisms, they are not just structural components but also act as precursors for other molecules. For example, in the bacterium Xanthomonas campestris, BCFAs are involved in the synthesis of diffusible signal factor (DSF) family signals, which are important for quorum sensing and pathogenesis. federalregister.gov
The biosynthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. udel.edunih.gov These amino acids serve as the ultimate precursors for the branched starter units used in fatty acid synthesis.
The general pathway begins with the transamination of a BCAA to its corresponding branched-chain α-keto acid (BCKA). udel.edu This reaction is catalyzed by a branched-chain aminotransferase (BCAT). The resulting BCKA is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form a short-chain branched acyl-CoA. udel.edunih.gov
These acyl-CoAs act as primers for the fatty acid synthase (FAS) system. The FAS machinery then elongates these primers, typically by adding two-carbon units from malonyl-CoA, to produce long-chain BCFAs. udel.edunih.gov The type of BCAA precursor determines the structure of the resulting fatty acid, leading to the common iso and anteiso forms.
Valine provides an isobutyryl-CoA primer, leading to the synthesis of even-numbered iso-BCFAs (e.g., 14-methylpentadecanoic acid, iso-C16:0). udel.edu
Leucine provides an isovaleryl-CoA primer, resulting in odd-numbered iso-BCFAs (e.g., 15-methylhexadecanoic acid, iso-C17:0). udel.edu
Isoleucine provides a 2-methylbutyryl-CoA primer, which is elongated to form odd-numbered anteiso-BCFAs (e.g., 14-methylhexadecanoic acid, anteiso-C17:0). udel.edu
Table 1: Precursors for Branched-Chain Fatty Acid Biosynthesis
| Precursor Amino Acid | Branched-Chain α-Keto Acid | Acyl-CoA Primer | Resulting BCFA Series | Example Products |
|---|---|---|---|---|
| Valine | α-Ketoisovalerate | Isobutyryl-CoA | Even-numbered iso | iso-14:0, iso-16:0 |
| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | Odd-numbered iso | iso-15:0, iso-17:0 |
In microorganisms, the synthesis of BCFAs is a well-defined enzymatic process. In bacteria like Bacillus subtilis, the key enzymes are the branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which produce the starter acyl-CoA units from BCAAs. nih.gov The elongation is then carried out by the Type II fatty acid synthase (FAS II) system. The specificity of the initial condensing enzyme, FabH, is a critical determinant in selecting the branched-chain primer over the usual acetyl-CoA, thereby committing the pathway to BCFA synthesis. nih.gov
Rumen bacteria, such as those from the genus Ruminococcus, exhibit a particular dependence on BCFAs. Many strains require branched-chain volatile fatty acids (BCVFAs), such as isobutyrate, isovalerate, and 2-methylbutyrate, as essential growth factors. nih.govmdpi.comresearchgate.net These microorganisms can utilize BCVFAs from their environment (produced by the fermentation of amino acids by other rumen microbes) as primers to synthesize the long-chain BCFAs and branched-chain aldehydes that are major components of their cellular lipids. nih.govnih.gov
For example, studies with Ruminococcus flavefaciens have shown that it incorporates radiolabeled isovalerate into branched-chain C15 and C17 fatty acids and aldehydes. nih.govnih.gov Similarly, when supplied with labeled isobutyrate, the organism synthesizes labeled branched-chain C14 and C16 fatty acids. nih.gov This demonstrates a direct enzymatic pathway where the rumen bacteria elongate exogenous branched-chain primers to build their own essential membrane lipids. This metabolic capability is crucial for the survival and function of these cellulolytic bacteria within the rumen ecosystem. mdpi.comresearchgate.net
Advanced Chemical Reactivity and Derivatization Studies of 2r 2,5,5 Trimethylheptanoic Acid
Functional Group Transformations and Protecting Group Strategies
The presence of an acidic proton and a nucleophilic carbonyl oxygen makes the protection of the carboxyl group a critical step in multi-step syntheses to ensure chemoselectivity. mdpi.com The choice of a protecting group for (2R)-2,5,5-Trimethylheptanoic acid must account for the steric congestion at the α-position, which can impede both the protection and deprotection steps. oup.com
Common strategies involve converting the carboxylic acid into an ester, which masks both the acidity and the carbonyl reactivity. oup.com Standard esterification methods may prove inefficient; therefore, more robust procedures are often required. Silyl (B83357) esters, for instance, are readily formed but are sensitive to fluoride (B91410) ions. uchicago.edu Benzyl (B1604629) esters offer stability across a range of conditions and can be removed by hydrogenolysis, a mild technique that is unlikely to affect other functional groups. uchicago.edu Tert-butyl esters, cleaved under acidic conditions, are another viable option. oup.com Given the steric hindrance, the formation of these esters typically requires powerful coupling agents or highly reactive alkylating agents rather than simple acid-catalyzed condensation with the corresponding alcohol. ddugu.ac.in
The selection of an appropriate protecting group is often guided by the principle of orthogonal protection, which allows for the selective removal of one group in the presence of others. organic-chemistry.org For a complex molecule containing this compound, one might protect its carboxyl function as a benzyl ester while other hydroxyl groups are protected as silyl ethers, allowing for selective deprotection by hydrogenolysis or fluoride-ion treatment, respectively.
| Protecting Group | Typical Formation Conditions | Cleavage Conditions | Considerations for this compound |
|---|---|---|---|
| Methyl Ester | CH₂N₂; or MeOH, H⁺ (inefficient) | NaOH, H₂O (saponification) | Formation via acid catalysis is slow due to steric hindrance. Diazomethane is effective but hazardous. |
| Benzyl Ester (Bn) | Benzyl bromide, base (e.g., Cs₂CO₃) | H₂, Pd/C (Hydrogenolysis) | A robust and common choice; cleavage conditions are mild and selective. uchicago.edu |
| tert-Butyl Ester (tBu) | Isobutylene, H⁺; or tBuOH, DCC | Trifluoroacetic acid (TFA) | Stable to base and nucleophiles, but requires strong acid for removal. oup.com |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF•Pyridine | Easily formed but generally less stable than alkyl esters, particularly to acidic or nucleophilic conditions. uchicago.edu |
| Oxazoline | Amino alcohol (e.g., 2-amino-2-methyl-1-propanol), heat | Acidic hydrolysis | Serves as a robust protecting group and can also activate the α-position for other transformations. oup.com |
Stereoselective Modification at Adjacent Positions
Stereoselective functionalization of positions adjacent to the chiral center of this compound presents a significant synthetic challenge. The positions of interest are the C2 stereocenter and the C3 methylene (B1212753) (–CH₂–) group. While modification at the C2 position is synthetically difficult without risking epimerization, the C3 position offers a target for modern C–H functionalization strategies.
Recent advances in transition-metal catalysis have enabled the directed functionalization of typically inert C(sp³)–H bonds. researchgate.net The carboxylic acid moiety in this compound can act as an endogenous directing group, guiding a metal catalyst (commonly palladium, rhodium, or iridium) to activate the C–H bonds at the β- (C3) and γ- (C4) positions. nih.govresearchgate.net
For stereoselective modification, a chiral catalytic system is employed. This typically involves an achiral metal precursor combined with a chiral ligand. mdpi.com The chiral ligand creates a specific three-dimensional environment around the metal center, which can differentiate between the two diastereotopic protons at the C3 methylene group of the (2R)-configured substrate. This differentiation allows for the enantioselective or, in this case, diastereoselective formation of a new C–C or C–X bond. mdpi.comnih.gov For example, palladium-catalyzed β-C–H arylation using a chiral mono-N-protected amino acid (MPAA) ligand could potentially introduce an aryl group at the C3 position with a high degree of diastereoselectivity, creating a second stereocenter. nih.gov The development of chiral bifunctional oxazoline-pyridone ligands has also enabled enantioselective remote γ-C–H arylations of free cycloalkane carboxylic acids, a strategy that could be adapted for acyclic systems. nih.gov
Formation of Esters, Amides, and Other Derivatives for Synthetic Utility
The synthesis of derivatives such as esters and amides from this compound is essential for its incorporation into larger molecules and for modulating its biological activity. However, the steric hindrance at the α-carbon makes standard condensation reactions challenging.
Ester Formation: Direct Fischer esterification, involving heating the carboxylic acid with an alcohol under acidic catalysis, is often slow and low-yielding for sterically hindered acids. libretexts.org More effective methods rely on the pre-activation of the carboxylic acid. Common activation strategies include:
Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxyl group for attack by an alcohol. This is known as the Steglich esterification.
Formation of activated esters: The carboxylic acid can be converted into a more reactive intermediate, such as an acyl chloride or a mixed anhydride, which then readily reacts with the alcohol.
Amide Formation: The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. youtube.com The standard modern approach is to use coupling reagents, many of which were originally developed for peptide synthesis. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine under mild conditions. researchgate.net The steric bulk of this compound necessitates the use of highly efficient coupling reagents to achieve good yields, particularly when coupled with sterically demanding amines. Studies on the similarly hindered pivalic acid have shown that its reaction with hindered amines can be extremely slow, underscoring the importance of reagent choice.
| Reagent | Full Name | Typical Use | Comments on Reactivity with this compound |
|---|---|---|---|
| EDC / DCC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N,N'-Dicyclohexylcarbodiimide | Amide/Ester formation (with DMAP) | Common and cost-effective. May require longer reaction times or elevated temperatures for hindered substrates. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amide formation | Highly efficient uronium-based reagent, very effective for hindered couplings and reduces risk of racemization. researchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Amide formation | Phosphonium-based reagent, known for high reactivity and suitability for difficult couplings. |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Amide/Ester formation | Effective for coupling hindered acids with primary and secondary amines. researchgate.net |
Ligand-Controlled Dehydrogenative Reactions of Branched Carboxylic Acids
Palladium-catalyzed dehydrogenation represents a powerful, modern method for the synthesis of unsaturated carboxylic acids from their saturated precursors, using molecular oxygen as a terminal oxidant. This transformation is particularly relevant for branched carboxylic acids like this compound, where the reaction outcome can be precisely controlled by the choice of ligand.
Research has shown that bidentate pyridine-pyridone ligands are crucial for enabling divergent dehydrogenation reactions via Pd-catalyzed β-methylene C–H activation. Depending on the ligand structure, two different product classes can be selectively synthesized from branched aliphatic acids:
α,β-Unsaturated Carboxylic Acids: Certain ligand systems can promote the formation of a double bond between the α- and β-carbons. For this compound, this would involve activation of the C2-H and a C3-H bond, leading to the formation of (R)-2,5,5-trimethylhept-2-enoic acid.
γ-Alkylidene Butenolides: A different class of pyridine-pyridone ligands can facilitate a tandem reaction involving C–H activation and subsequent cyclization to form γ-alkylidene butenolides. For branched substrates, this pathway often involves the activation of a β-methyl or β-methylene C-H bond.
This ligand-controlled divergence is significant because it allows access to different molecular scaffolds from the same starting material. The directed nature of these reactions provides high chemoselectivity, even in the presence of other enolizable groups like ketones. The catalyst system overcomes product inhibition through ligand-promoted preferential activation of C(sp³)–H bonds over the C(sp²)–H bonds of the unsaturated product. nih.govnih.gov
| Ligand Type | Chelate Ring Size | Predicted Outcome for this compound | Reaction Pathway |
|---|---|---|---|
| Pyridine-Pyridone (e.g., L1) | Five-membered | α,β-Unsaturated carboxylic acid | Direct dehydrogenation via β-methylene C-H activation. nih.gov |
| Pyridine-Pyridone (e.g., L39) | Six-membered | γ-Alkylidene butenolide | Tandem dehydrogenation and cyclization, often favored for branched substrates. nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Enantioselective Synthetic Routes
The construction of chiral α-quaternary carboxylic acids remains a formidable challenge in organic synthesis. Future research should prioritize the development of efficient and highly enantioselective methods to access (2R)-2,5,5-Trimethylheptanoic acid.
Current strategies for creating such sterically congested stereocenters often involve multi-step sequences, which can be inefficient. Novel catalytic approaches could provide more direct and atom-economical routes. For instance, the iridium-catalyzed allylic alkylation of a masked acyl cyanide (MAC) reagent has been shown to be effective for producing α-quaternary carboxylic acids, esters, and amides with high enantioselectivity in a one-pot process. nih.gov Adapting this methodology to substrates that would yield the 2,5,5-trimethylheptanoyl framework is a promising avenue.
Furthermore, copper-catalyzed enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives has been reported. nih.gov Exploring the extension of this methodology to generate the target carboxylic acid directly or through a simple conversion would be a valuable contribution. Another area ripe for exploration is the use of organocatalytic cascade reactions, which have proven effective in constructing chiral compounds with quaternary centers. bohrium.comumich.edu Designing an organocatalytic system that can assemble the unique sterically hindered structure of this compound would represent a significant advancement.
Exploration of New Applications as a Chiral Synthon
Chiral molecules possessing quaternary stereocenters are valuable building blocks in the synthesis of complex bioactive molecules and natural products. bohrium.comchinesechemsoc.org this compound, with its distinct stereochemistry and substitution pattern, holds considerable potential as a chiral synthon that remains largely untapped.
Future research should focus on utilizing this compound as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Its sterically hindered nature could impart unique conformational constraints and biological activities to target molecules. For example, chiral synthons with quaternary centers are crucial in the development of enzyme inhibitors and in peptide design, where they can induce stable secondary structures. organic-chemistry.org Investigating the incorporation of the (2R)-2,5,5-trimethylheptanoyl moiety into peptide backbones or as a side chain could lead to the discovery of new therapeutic agents.
Moreover, the development of synthetic routes to analogs of this compound, such as the related (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid found in natural products like callipeltin A, highlights the importance of such chiral building blocks. rsc.orguni-saarland.denih.gov A systematic exploration of the reactivity of this compound and its derivatives would expand its utility as a versatile chiral synthon.
Advanced Theoretical and Computational Studies of its Chiral Properties
The unique three-dimensional arrangement of atoms in this compound gives rise to specific chiroptical properties that can be elucidated through advanced theoretical and computational methods. Future studies in this area can provide a deeper understanding of its structure-property relationships and aid in the development of new applications.
Computational analysis, particularly using density functional theory (DFT), can be employed to predict and interpret the vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra of the molecule. nih.govnih.gov Such studies can help in the unambiguous determination of its absolute configuration and provide insights into its conformational preferences in different environments. For instance, computational studies on similar chiral carboxylic acids have been used to understand their conformational and chiroptical properties. nih.gov
Furthermore, theoretical investigations can be used to model the interactions of this compound with biological targets or other chiral molecules. This can facilitate the rational design of new chiral selectors for chromatography or catalysts for asymmetric synthesis. Understanding the molecular recognition processes involving this sterically demanding chiral acid could open doors to its application in chiral separation technologies and as a chiral ligand in catalysis.
Green Chemistry Approaches to its Synthesis and Transformations
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should incorporate these principles.
Developing synthetic routes that utilize environmentally benign solvents, or even solvent-free conditions, is a key objective. Mechanochemical methods, which involve reactions in the solid state with minimal solvent, have been successfully applied to the synthesis of sterically hindered amides and could potentially be adapted for the synthesis of the target carboxylic acid or its derivatives. researchgate.netsci-hub.se
Q & A
How can the stereochemical configuration of (2R)-2,5,5-Trimethylheptanoic acid be experimentally confirmed?
Answer:
The stereochemical assignment of the (2R) configuration requires a combination of chiral resolution techniques and spectroscopic analysis.
- Chiral HPLC or GC : Use chiral stationary phases to separate enantiomers and compare retention times with a known standard .
- NMR Spectroscopy : Employ nuclear Overhauser effect (NOE) experiments or Mosher’s ester derivatization to determine spatial arrangement of substituents.
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the absolute configuration, particularly if the compound forms stable crystals .
Advanced Note : For dynamic systems, consider variable-temperature NMR to assess conformational stability, which may influence stereochemical interpretations.
What synthetic strategies are recommended for this compound with high enantiomeric purity?
Answer:
Synthesis should prioritize asymmetric catalysis or enzymatic resolution to achieve high enantiomeric excess (ee).
- Asymmetric Alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control the stereochemistry at the 2-position.
- Biocatalytic Approaches : Lipases or esterases can selectively hydrolyze racemic mixtures, retaining the desired (2R)-enantiomer.
- Quality Control : Validate purity via polarimetry and chiral chromatography .
Advanced Consideration : Optimize reaction conditions (solvent, temperature) to minimize racemization during acidic or basic workup steps.
How do researchers address discrepancies in reported biological activity data for this compound?
Answer:
Data contradictions often arise from variations in experimental design or analytical methods.
- Standardize Assays : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate confounding factors.
- Metabolite Profiling : Use LC-MS/MS to verify compound stability during biological assays, as degradation products may skew results .
- Statistical Reanalysis : Apply multivariate analysis to historical datasets to identify outliers or methodological biases.
Example : Conflicting cytotoxicity data may stem from differences in cell membrane permeability or metabolite interference .
What analytical methods are optimal for quantifying trace impurities in this compound?
Answer:
- GC-MS or LC-HRMS : Detect and quantify impurities at ppm levels using high-resolution mass spectrometry with isotopic pattern matching .
- Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) from synthesis steps .
- NMR Purity Assessment : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis .
Advanced Tip : Couple these methods with chemometric tools (e.g., PCA) to correlate impurity profiles with synthetic batches.
How can the metabolic pathways of this compound be elucidated in vivo?
Answer:
- Isotopic Labeling : Synthesize deuterated or -labeled analogs to track metabolic fate via mass spectrometry .
- Enzyme Inhibition Studies : Use specific inhibitors (e.g., CYP450 blockers) to identify primary metabolic enzymes .
- Tissue Distribution Analysis : Perform autoradiography or MALDI imaging to map compound localization in model organisms.
Data Interpretation : Cross-reference results with databases like KEGG or MetaCyc to annotate potential pathways 14.

What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure, as the compound may cause allergic reactions .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .
- Emergency Protocols : In case of ingestion, rinse the mouth with water and seek immediate medical attention; avoid inducing vomiting .
How can computational modeling aid in predicting the physicochemical properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Predict logP, solubility, and pKa using software like Gaussian or Schrödinger Suite.
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize activity or toxicity .
- QSAR Models : Train machine learning algorithms on structural analogs to estimate properties like bioavailability or metabolic stability.
Validation : Cross-check predictions with experimental data (e.g., HPLC-derived logD values) .
What strategies mitigate batch-to-batch variability during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst loading, reaction time).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive intermediates and refine storage conditions .
How should researchers navigate gaps in published literature on this compound?
Answer:
- Systematic Reviews : Use databases like SciFinder or Reaxys to compile fragmented data and identify understudied areas 14.
- Analog-Based Inference : Extrapolate mechanisms from structurally related compounds (e.g., branched-chain fatty acids) .
- Collaborative Networks : Engage with crystallography or metabolomics consortia to access specialized expertise .
What advanced techniques resolve the compound’s interaction with lipid membranes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
